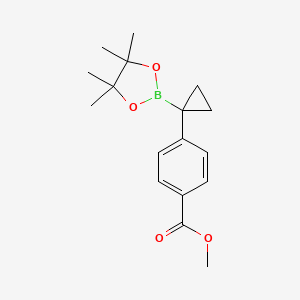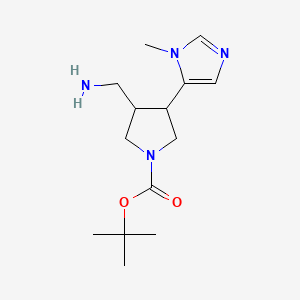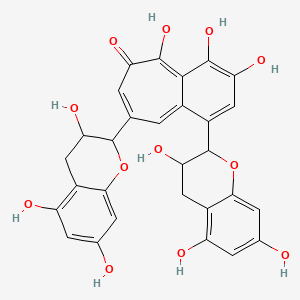
7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a piperazine ring fused with a benzoxazole moiety, making it a compound of interest in various scientific fields due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This process can be carried out under basic conditions using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction yields protected piperazines, which can be further deprotected and cyclized to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit similar biological activities.
Benzoxazole derivatives: Compounds such as cinnolines and pyridazines also feature similar structural elements and are used in similar applications.
Uniqueness
7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride is unique due to its specific combination of the piperazine and benzoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H15Cl2N3O2 |
|---|---|
Peso molecular |
292.16 g/mol |
Nombre IUPAC |
7-piperazin-1-yl-3H-1,3-benzoxazol-2-one;dihydrochloride |
InChI |
InChI=1S/C11H13N3O2.2ClH/c15-11-13-8-2-1-3-9(10(8)16-11)14-6-4-12-5-7-14;;/h1-3,12H,4-7H2,(H,13,15);2*1H |
Clave InChI |
ZDCICNXFZWBUOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC=CC3=C2OC(=O)N3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,15,24-Triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione](/img/structure/B15127103.png)
![tert-butyl ((3-oxo-1-phenylhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-7-yl)methyl)carbamate](/img/structure/B15127109.png)
![5-Amino-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanoic acid](/img/structure/B15127110.png)


![[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride](/img/structure/B15127129.png)

![rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis](/img/structure/B15127147.png)
![Methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B15127154.png)
![6-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15127161.png)

